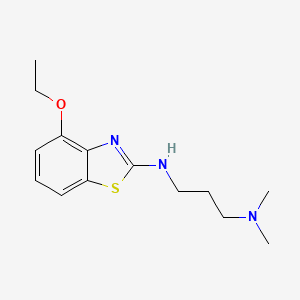

2-(4-Chlorophenoxy)-N-ethylethanamine

Übersicht

Beschreibung

“2-(4-Chlorophenoxy)-N-ethylethanamine” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, related compounds have been synthesized through various methods. For instance, a method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone involves reactions of two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H12ClNO . The molecular weight of this compound is 185.65 .

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

- Kinetic Studies and Effects In Vivo: 2-(4-Chlorophenoxy)-N-ethylethanamine exhibits properties as a monoamine oxidase (MAO) inhibitor. It has been studied for its effects on inhibiting the oxidation of serotonin, tyramine, phenethylamine, and tryptamine in vitro. These effects were observed to be noncompetitive, pH-dependent, and irreversible upon dialysis. In vivo studies also showed an increase in the amount of serotonin in the rat brain, along with increased urinary excretion of tryptamine in rats, dogs, and human subjects, suggesting its potential as a potent MAO inhibitor (Fuller, 1968).

Bioregulator in Plant Growth

- Uptake, Transport, and Metabolism in Guayule Plants: The compound's role as a bioregulator was explored in guayule plants. Its absorption depended on the presence of viable trichomes and a well-developed cuticle. The compound was absorbed more efficiently by winter plants than summer plants. It was also noted that after six days of application, the transport of the molecule was restricted to certain plant parts, and it was metabolized rapidly (Kelly et al., 2004).

Medical Intermediate Molecule Synthesis

- Preparation of 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine: Research has been conducted on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis. The synthesis process and characterization of the product were detailed, indicating its potential application in medical treatments (Zhimin, 2003).

Carcinogenic Outcomes and Mechanisms

- Systematic Review on 2,4-D and MCPA Exposure: A systematic review of the carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA in the environment was conducted. The review compiled epidemiologic, toxicological, and biomonitoring studies to evaluate the association between exposure to these compounds and lymphohematopoietic cancers. The study concluded that the combined evidence does not support a genotoxic mode of action for these compounds (Stackelberg, 2013).

Herbicide Quantitation and Analysis

- Quantitation of Chlorophenoxy Acid Herbicides: A study focused on developing a highly selective and sensitive method using HPLC in combination with electrochemical detection for quantitating chlorophenoxy acid herbicides. This method was deemed useful for analyzing environmental herbicide residues, indicating its importance in environmental monitoring (Wintersteiger et al., 1999).

Wirkmechanismus

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa), which are known to target broadleaf weeds . These compounds are systemic herbicides that cause uncontrolled growth in these weeds, leading to their eventual death .

Mode of Action

These compounds are known to kill most broadleaf weeds by causing uncontrolled growth . The uncontrolled growth is typically a result of the compound’s interaction with the plant’s growth hormones, disrupting normal growth patterns and leading to the plant’s death .

Biochemical Pathways

LZ35, capable of utilizing 2,4-D and MCPA as the sole sources of carbon and energy for growth, suggests that these compounds might be metabolized through similar pathways

Pharmacokinetics

A study on new benzamide derivatives, which include compounds structurally similar to 2-(4-chlorophenoxy)-n-ethylethanamine, suggests that these compounds exhibited an improved pharmacokinetics profile

Result of Action

These compounds are known to cause uncontrolled growth in broadleaf weeds, leading to their eventual death .

Action Environment

A study on the toxicity of 2,4-d and its metabolite 2,4-dcp to two non-target organisms suggests that the toxicity of these compounds can increase with exposure time . This suggests that environmental factors such as exposure duration could potentially influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

2-(4-Chlorophenoxy)-N-ethylethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chloride channels, particularly the ClC-1 channel, affecting its gating properties . This interaction leads to changes in the channel’s deactivation kinetics and voltage dependence, which can influence cellular chloride conductance.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It modulates the gating of chloride channels in skeletal muscle cells, which can impact muscle function and potentially lead to myotonic side effects . Additionally, it may influence cell signaling pathways, gene expression, and cellular metabolism by altering ion channel activity and intracellular ion concentrations.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with chloride channels, particularly ClC-1. By binding to specific sites within the channel, it decreases the affinity of the channel for chloride ions, leading to altered gating properties . This modulation of channel activity can result in changes in cellular ion homeostasis and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its impact on chloride channel gating can persist over extended periods, potentially leading to sustained changes in cellular ion conductance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may modulate chloride channel activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in muscle function and ion homeostasis . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to ion channel regulation and cellular ion homeostasis. It interacts with enzymes and cofactors that modulate chloride channel activity, influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized to the cytoplasm and may also be found in specific organelles, depending on its interactions with cellular proteins and transporters . This localization can impact its activity and function within the cell.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHPFDQLWFMHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651113 | |

| Record name | 2-(4-Chlorophenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58506-57-3 | |

| Record name | 2-(4-Chlorophenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)